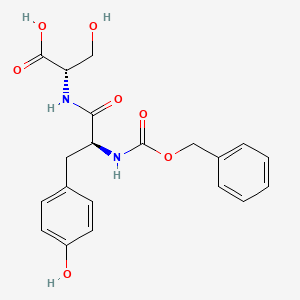

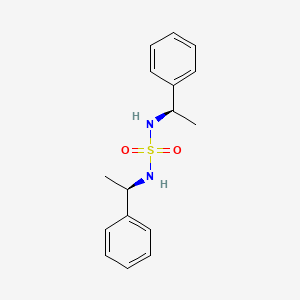

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide

Overview

Description

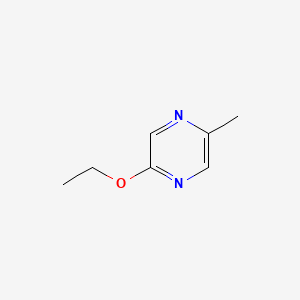

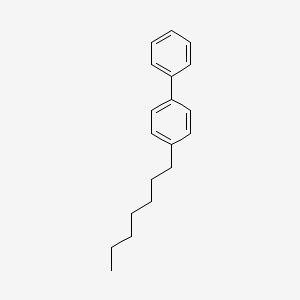

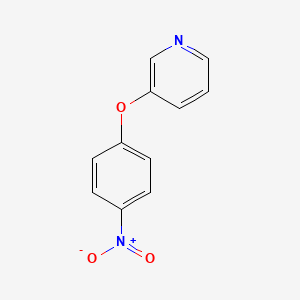

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide, also known as BMS, is a chiral sulfamide compound that has been widely used in scientific research. It is an important chiral auxiliary in asymmetric synthesis and has been shown to have various biological and physiological effects.

Scientific Research Applications

Enantiomeric Composition Determination : Fakayode, Busch, and Busch (2006) explored the use of spectral data and chemometric modeling to determine the enantiomeric composition of samples, including N,N'-bis-(alpha-methylbenzyl) sulfamide. This method offers an analytical approach to measure the optical purity of chiral compounds (Fakayode et al., 2006).

Carbonic Anhydrase Inhibitors : Winum et al. (2006) examined sulfamide analogs, finding them to be effective inhibitors of carbonic anhydrase isozymes, which are crucial in physiological processes like respiration and acid-base balance. The study suggests potential applications in designing selective enzyme inhibitors (Winum et al., 2006).

N-Protection of Sulfamates : Reuillon et al. (2012) explored N-protection strategies for O-aryl sulfamates, utilizing N,N'-bis-(alpha-methylbenzyl) sulfamide derivatives. This research is significant in medicinal chemistry for the development of drugs with sulfamate functional groups (Reuillon et al., 2012).

Sulfamide Derivatives in Medicinal Chemistry : Reitz, Smith, and Parker (2009) highlighted the role of sulfamide derivatives, such as N,N'-bis-(alpha-methylbenzyl) sulfamide, in medicinal chemistry. These compounds have potential applications in developing small-molecule therapeutics due to their ability to form multiple electrostatic interactions (Reitz et al., 2009).

Nanofiltration Membrane Development : Liu et al. (2012) focused on the synthesis of novel sulfonated nanofiltration membranes for dye treatment. Sulfamide derivatives played a critical role in enhancing the membranes' water flux and dye rejection capabilities (Liu et al., 2012).

Asymmetric Synthesis of Amines : Hose, Raynham, and Wills (1993) utilized chiral cyclic sulphinamides for the asymmetric synthesis of amines, including N,N'-bis-(alpha-methylbenzyl) sulfamide derivatives. This technique is important in synthesizing optically active compounds in organic chemistry (Hose et al., 1993).

properties

IUPAC Name |

(1R)-1-phenyl-N-[[(1R)-1-phenylethyl]sulfamoyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-13(15-9-5-3-6-10-15)17-21(19,20)18-14(2)16-11-7-4-8-12-16/h3-14,17-18H,1-2H3/t13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUMVQOILJDLACR-ZIAGYGMSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NS(=O)(=O)NC(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1)NS(=O)(=O)N[C@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350785 | |

| Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

CAS RN |

91410-68-3 | |

| Record name | (R,R)-(+)-N,N'-Bis(alpha-methylbenzyl)sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)